molecular formula C6H5ClN2S2 B6278269 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 89581-73-7

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No. B6278269
CAS RN: 89581-73-7
M. Wt: 204.7
InChI Key:
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Description

3-Chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile, also known as CETC, is an organic compound that has been studied for its potential applications in synthetic organic chemistry and as a potential drug target. This compound is composed of a chloro group, an ethylsulfanyl group, and a thiazole group attached to a carbonitrile group. CETC has been studied for its ability to form a variety of different derivatives, including derivatives with nitrogen, sulfur, and oxygen atoms. The synthesis of CETC and its derivatives has been explored in numerous studies, and the compound has been found to possess a variety of interesting properties.

Scientific Research Applications

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been studied for its potential applications in synthetic organic chemistry, as well as its potential as a drug target. 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been found to be a versatile building block for the synthesis of a variety of derivatives, including derivatives with nitrogen, sulfur, and oxygen atoms. These derivatives have been found to possess a variety of interesting properties, and have been studied for their potential applications in drug discovery, materials science, and biochemistry. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been studied for its potential as a drug target, as it has been found to interact with a variety of different proteins and enzymes, and has been found to possess a variety of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is not fully understood, however, it is believed to be mediated by the binding of the compound to a variety of different proteins and enzymes. This binding is believed to be mediated by the thiazole, ethylsulfanyl, and carbonitrile groups, which are all capable of forming hydrogen bonds with proteins and enzymes. Additionally, the chloro group is believed to interact with the proteins and enzymes in a manner similar to that of other halogenated compounds.
Biochemical and Physiological Effects
3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been found to possess a variety of interesting biochemical and physiological effects. In particular, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been found to interact with a variety of different proteins and enzymes, and has been found to have a variety of interesting effects on the activity of these proteins and enzymes. For example, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile has been found to interact with a variety of different proteins involved in the regulation of cell growth and proliferation, and has been found to have a variety of interesting effects on these proteins.

Advantages and Limitations for Lab Experiments

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is an interesting compound for laboratory experiments due to its ability to form a variety of different derivatives, as well as its ability to interact with a variety of different proteins and enzymes. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is relatively easy to synthesize, and is relatively stable in solution. However, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is relatively expensive, and is not widely available. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is a relatively new compound, and its mechanism of action is not fully understood.

Future Directions

The potential future directions for 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile are numerous. For example, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile could be further studied for its potential as a drug target, as it has been found to interact with a variety of different proteins and enzymes. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile could be further studied for its potential applications in synthetic organic chemistry, as it has been found to form a variety of different derivatives with nitrogen, sulfur, and oxygen atoms. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile could be further studied for its potential applications in materials science and biochemistry, as it has been found to possess a variety of interesting properties. Furthermore, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile could be further studied for its potential as a therapeutic agent, as it has been found to possess a variety of interesting biochemical and physiological effects. Finally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile could be further studied for its potential applications in drug discovery, as it has been found to possess a variety of interesting properties which could be used to develop new drugs.

Synthesis Methods

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can be synthesized via a variety of methods, including the reaction of an alkyl halide and an aryl sulfide in the presence of a base. This reaction yields a thiazole derivative which can then be reacted with a carbonitrile group to form 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile. Additionally, 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can be synthesized via a reaction between a carbonitrile group and an arylthio group, or by the reaction of an alkyl halide and an arylthio group. In all of these reactions, a base is required to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile involves the reaction of 2-chloroacrylonitrile with ethyl mercaptan to form 3-chloro-5-(ethylsulfanyl)-2-cyanomethylthiophene. This intermediate is then reacted with potassium thiocyanate to form the final product.", "Starting Materials": [ "2-chloroacrylonitrile", "ethyl mercaptan", "potassium thiocyanate" ], "Reaction": [ "Step 1: 2-chloroacrylonitrile is reacted with ethyl mercaptan in the presence of a base such as sodium hydroxide to form 3-chloro-5-(ethylsulfanyl)-2-cyanomethylthiophene.", "Step 2: The intermediate 3-chloro-5-(ethylsulfanyl)-2-cyanomethylthiophene is then reacted with potassium thiocyanate in the presence of a catalyst such as copper(I) iodide to form 3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile." ] }

CAS RN

89581-73-7

Product Name

3-chloro-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Molecular Formula

C6H5ClN2S2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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